2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride
Overview
Description
2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
High-performance Liquid Chromatographic Separation
A high-performance liquid chromatographic method was developed for the determination of SKF 525-A (Proadifen) and its metabolites in biological samples, highlighting the utility of acetonitrile-based solvent systems for separating basic compounds. This method offers improved separation capabilities and is applicable to the analysis of complex biological matrices (Liu & Franklin, 1985).
Novel Synthesis Approaches
Research on BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates in acetonitrile has led to a novel approach for synthesizing 2,3-diaryl beta-enamino ester derivatives, demonstrating the versatility of acetonitrile in facilitating organic transformations and yielding compounds with potential utility in various chemical syntheses (Gioiello et al., 2009).
Asymmetric Synthesis of Pharmaceuticals
An asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate was achieved using a Strecker reaction, showcasing the role of acetonitrile in the synthesis of enantiomerically pure pharmaceuticals. This methodology provides a key intermediate for clopidogrel, a widely used antiplatelet drug (Sashikanth et al., 2013).
Photoluminescent Materials
The electrooxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile led to the discovery of a new class of photoluminescent materials. This study illustrates the potential of electrochemical processes in acetonitrile for generating compounds with novel photoluminescent properties, opening avenues for the development of materials for optoelectronic applications (Ekinci et al., 2000).
Analytical Methods for Biocides
Pressurized liquid extraction (PLE) with acetonitrile was employed for the recovery of chlorophenols used as biocides in leather, demonstrating acetonitrile's effectiveness as a solvent in extracting and analyzing environmental contaminants. This method underscores the importance of acetonitrile in environmental analytical chemistry for quantifying biocide residues in complex matrices (Favaro et al., 2008).
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(ethylamino)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-2-13-10(7-12)8-3-5-9(11)6-4-8;/h3-6,10,13H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQMGUPHOBVVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#N)C1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-80-7 | |
Record name | Benzeneacetonitrile, 4-chloro-α-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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